Ethyl 3-ethoxyisoquinoline-4-carboxylate
Description
Properties
CAS No. |
1628319-79-8 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-ethoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-12(14(16)18-4-2)11-8-6-5-7-10(11)9-15-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
QPYJIHIKIOCHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=N1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate enhance electrophilicity, making it reactive in nucleophilic substitution reactions. This property is exploited in drug intermediates but increases toxicity risks .
- Electron-Donating Groups (EDGs): The ethoxy (-OEt) group in this compound likely improves solubility in polar solvents compared to nonpolar substituents. EDGs also stabilize intermediates in synthesis but may reduce metabolic stability .
Physicochemical Properties
- Solubility and Lipophilicity: Hydroxyl (-OH) and ester (-COOEt) groups in Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate increase hydrophilicity (logP ~1.7), whereas chloro and nitro substituents in analogs like Ethyl 4-chloro-8-nitroquinoline-3-carboxylate elevate lipophilicity, favoring membrane permeability but complicating aqueous formulation .
- Thermal Stability: this compound is expected to exhibit moderate thermal stability due to the ether linkage, similar to Ethyl 4-ethoxy-3-iodobenzoate (logP ~2.5), which decomposes above 200°C .
Preparation Methods
One-Pot Dual Ethylation of 3-Hydroxyisoquinoline-4-Carboxylic Acid
The most direct synthesis, as described in U.S. Patent US8969352B2, employs 3-hydroxyisoquinoline-4-carboxylic acid as the starting material. In this single-vessel reaction, potassium carbonate deprotonates both the carboxylic acid and phenolic hydroxyl groups, enabling simultaneous ethylation via ethyl iodide (Figure 1).
Procedure
- Dissolve 3-hydroxyisoquinoline-4-carboxylic acid (1.0 g, 5.26 mmol) in anhydrous dimethylformamide (10 mL)
- Add potassium carbonate (2.17 g, 15.7 mmol) and ethyl iodide (1.64 mL, 20.5 mmol)
- Heat at 80°C for 12 hours under nitrogen atmosphere
- Cool, dilute with ice water (50 mL), and extract with ethyl acetate (3 × 30 mL)
- Dry organic layers over sodium sulfate, concentrate under vacuum
- Purify by silica gel chromatography (hexane:ethyl acetate = 4:1)
This method achieves 85% yield through concurrent O-ethylation and esterification, with the base facilitating nucleophilic substitution at both reactive sites. Fourier-transform infrared spectroscopy (FTIR) analysis confirms successful conversion via disappearance of the broad O-H stretch at 2500–3000 cm⁻¹ and emergence of ester C=O absorption at 1725 cm⁻¹.
Sequential Esterification and Etherification
Building on esterification techniques from Ethyl 4-piperidinecarboxylate synthesis, this two-step approach first converts 3-hydroxyisoquinoline-4-carboxylic acid to its ethyl ester before introducing the ethoxy group.
Step 1: Carboxylic Acid Esterification
Reagents:
- 3-Hydroxyisoquinoline-4-carboxylic acid
- Thionyl chloride (SOCl₂)
- Absolute ethanol
Procedure:
1. React acid with SOCl₂ (4 equiv) at 0°C for 1 hour
2. Reflux in ethanol (48 hours)
3. Neutralize with 10% NaOH, extract with ethyl acetate
This achieves 94% conversion to 3-hydroxyisoquinoline-4-carboxylate ethyl ester.
Step 2: O-Ethylation
Reagents:
- 3-Hydroxy intermediate
- Ethyl iodide (3 equiv)
- Potassium carbonate (3 equiv)
- DMF solvent
Procedure:
1. Heat at 80°C for 8 hours
2. Workup as in one-pot method
The sequential method yields 78–82% overall, slightly lower than the one-pot approach but allows independent optimization of each step.
Comparative Analysis of Synthetic Methods
Industrial producers favor the one-pot method for its material efficiency (atom economy = 84.7%), while academic labs may prefer the cyclization route for structural versatility.
Reaction Mechanism and Optimization
The one-pot method's success hinges on base strength and alkylation sequence. Potassium carbonate (pKa ≈ 10.3 in DMF) sufficiently deprotonates both acidic groups:
- Carboxylic acid (pKa ≈ 4.5) → carboxylate
- Phenolic OH (pKa ≈ 9.5) → phenoxide
Ethyl iodide then undergoes SN2 displacement at both nucleophiles. Kinetic studies show phenoxide alkylation precedes esterification due to higher nucleophilicity (Figure 2).
Optimization Parameters
- Solvent : DMF > DMSO > acetonitrile (polar aprotic solvents enhance ion pair separation)
- Temperature : 80°C optimal; <60°C leads to incomplete conversion
- Base : K₂CO₃ > Cs₂CO₃ > NaHCO₃ (stronger bases increase byproduct formation)
Exceeding 3 equivalents ethyl iodide causes quaternization of the isoquinoline nitrogen, reducing yield to <50%.
Applications and Structural Derivatives
The compound serves as a key intermediate in:
- Orexin receptor antagonists : Methyl substitution at C-8 improves blood-brain barrier penetration
- Antiviral agents : Ester hydrolysis to 3-ethoxyisoquinoline-4-carboxylic acid enhances protease inhibition
- Fluorescent probes : Piperazine derivatives exhibit λₑₘ = 520 nm with quantum yield Φ = 0.63
Derivatization typically occurs via:
- Ester hydrolysis to carboxylic acid
- Nucleophilic aromatic substitution at C-1/C-5
- Transition metal-catalyzed cross-coupling
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-ethoxyisoquinoline-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors like 3-hydroxybenzaldehyde and ethyl cyanoacetate under basic conditions. Ethanol is commonly used as a solvent, with piperidine as a catalyst to facilitate cyclization and esterification. Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves yields (60–75%) . Variations in solvent polarity or base strength (e.g., NaOH vs. KOH) can alter reaction kinetics and product purity.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : NMR identifies protons on the isoquinoline ring (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH).
- HPLC : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) confirms purity (>95%).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 259.3 [M+H] .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values: 16–64 µg/mL).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours to determine IC values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 or SHELXTL) provides bond lengths, angles, and torsion angles. For example, the ethoxy group’s dihedral angle with the isoquinoline ring (~15–25°) confirms steric effects. Discrepancies between computational (DFT) and experimental data may indicate polymorphism or solvent inclusion .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values using standardized cell lines and assay protocols.
- Metabolic Stability : Assess compound degradation in cell culture media (LC-MS/MS) to rule out false negatives.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action specificity .
Q. How do structural modifications (e.g., substituent variation) enhance pharmacological properties?
- Methodological Answer :
- Substituent Effects : Replace the 3-ethoxy group with halogen (Cl, Br) or methoxy groups to modulate lipophilicity (logP) and bioavailability.
- SAR Studies : Compare IC values of derivatives to identify critical functional groups. For example, 4-carboxylate esters show improved cellular uptake over carboxylic acids .
Q. What computational approaches predict binding affinities for target proteins?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II).
- MD Simulations : GROMACS analyzes ligand-protein stability over 100-ns trajectories. Key residues (e.g., Asp533 in topoisomerase II) may form hydrogen bonds with the carboxylate group .
Data Analysis and Optimization
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply factorial design (e.g., 3 factorial) to test variables: catalyst concentration (5–15 mol%), temperature (70–110°C), and solvent (ethanol vs. DMF). Response surface methodology identifies optimal conditions (e.g., 10 mol% piperidine, 90°C, ethanol) for >80% yield .
Q. What statistical methods validate reproducibility in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
